Cas no 299422-41-6 (3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide)

3-Nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a nitro group at the 3-position and linked to a 4-phenyl-1,3-thiazol-2-yl moiety. This structure imparts potential utility in medicinal chemistry and materials science due to its electron-withdrawing nitro group and aromatic thiazole ring, which may enhance binding affinity or optoelectronic properties. The compound's well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in heterocyclic synthesis. Its stability under standard conditions and compatibility with further functionalization underscore its versatility in research applications, particularly in the development of pharmacologically active agents or functional materials.
3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide structure
299422-41-6 structure
Product Name:3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
CAS No:299422-41-6
MF:C16H11N3O3S
MW:325.341841936111
CID:3061638
PubChem ID:678271
Update Time:2025-05-20

3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
    • STK258706
    • AKOS000416586
    • Z27772053
    • F0862-0844
    • AKOS003645654
    • 3-nitro-N-(4-phenylthiazol-2-yl)benzamide
    • 3-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide
    • STK057051
    • 3-nitro-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide
    • SMR000197398
    • 299422-41-6
    • Oprea1_711735
    • Oprea1_842861
    • Oprea1_467634
    • MLS000577289
    • HMS2400A05
    • 3-nitro-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]benzamide
    • SR-01000390748-1
    • SCHEMBL5774803
    • SR-01000390748
    • CHEMBL1361797
    • Inchi: 1S/C16H11N3O3S/c20-15(12-7-4-8-13(9-12)19(21)22)18-16-17-14(10-23-16)11-5-2-1-3-6-11/h1-10H,(H,17,18,20)
    • InChI Key: LVWVNNWHCFOOJW-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)N=C1NC(C1C=CC=C(C=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 325.05211239Da
  • Monoisotopic Mass: 325.05211239Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 116Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0862-0844-2μmol
3-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
299422-41-6 90%+
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Life Chemicals
F0862-0844-20μmol
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$79.0 2023-07-30
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F0862-0844-1mg
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F0862-0844-3mg
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F0862-0844-4mg
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Life Chemicals
F0862-0844-5mg
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